molecular formula C40H40N12Na4O16S4 B12761993 Fluorescent brightener 24, (Z)- CAS No. 60317-06-8

Fluorescent brightener 24, (Z)-

Cat. No.: B12761993
CAS No.: 60317-06-8
M. Wt: 1165.0 g/mol
InChI Key: FUFMEQTUGKXEQF-LIIRSGIESA-J
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Description

Fluorescent Brightener 24, (Z)- (CAS 12224-02-1), also known commercially as Tinopal 2BF or Tinopal 2B, is a stilbene-triazine derivative with a homotriazine tetrasulfate structure. Its molecular formula is C₄₀H₄₀N₁₂Na₄O₁₆S₄, featuring a conjugated stilbene backbone linked to triazine rings and sulfonate groups, which enhance water solubility and binding affinity to cellulose . This compound is widely used in the textile and paper industries for whitening cotton, polyester, and paper products by absorbing ultraviolet light (300–400 nm) and emitting blue fluorescence (420–470 nm), thereby counteracting yellowing and improving brightness .

Key applications include:

  • Textiles: Surface sizing and dyeing of cotton and synthetic fibers.
  • Paper: Coating and surface treatment to achieve high optical brightness.
  • Detergents: Incorporated into laundry formulations to maintain fabric whiteness .

Properties

CAS No.

60317-06-8

Molecular Formula

C40H40N12Na4O16S4

Molecular Weight

1165.0 g/mol

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b8-7-;;;;

InChI Key

FUFMEQTUGKXEQF-LIIRSGIESA-J

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C\C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent brightener 24, (Z)- typically involves the condensation of stilbene derivatives with various sulfonic acids and triazine compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Common reagents include sodium hydroxide, sulfuric acid, and various organic solvents .

Industrial Production Methods: Industrial production of Fluorescent brightener 24, (Z)- is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves multiple steps, including the initial synthesis, purification through crystallization or filtration, and drying of the final product .

Chemical Reactions Analysis

Types of Reactions: Fluorescent brightener 24, (Z)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of substituted stilbene compounds .

Scientific Research Applications

Textile Industry

Fluorescent Brightener 24 is predominantly used in the textile industry to enhance the brightness and whiteness of fabrics. It counteracts the yellowing effect that can occur over time or due to environmental factors.

  • Case Study : In a study conducted on cotton fabrics treated with Fluorescent Brightener 24, it was observed that the brightening effect significantly improved the visual appeal of hospital linens, making them appear cleaner and more hygienic .

Paper Industry

In paper manufacturing, Fluorescent Brightener 24 is employed to improve the brightness of paper products. The addition of this brightener can enhance the visual quality of paper used for printing and packaging.

  • Data Table: Use in Paper Products
Product TypeApplication Percentage (%)
Printing Paper60
Packaging Materials30
Specialty Papers10

Plastics and Coatings

Fluorescent Brightener 24 is also utilized in plastics and coatings to provide a bright appearance. Its ability to absorb UV light makes it suitable for outdoor applications where UV exposure is common.

  • Application Insight : In coatings for outdoor furniture and automotive parts, the brightener helps maintain color integrity and aesthetic appeal over time .

Detergents

The compound is commonly included in laundry detergents to enhance the brightness of washed fabrics. It works effectively at low concentrations and is compatible with various detergent formulations.

  • Market Data : Approximately 90% of Fluorescent Brightener 24's use is attributed to laundry detergents, reflecting its importance in consumer products .

Environmental Considerations

While Fluorescent Brightener 24 is effective in enhancing product appeal, its environmental impact is a subject of ongoing research. Studies indicate that while the acute oral toxicity is low (no mortality observed at high doses), concerns regarding its persistence in the environment during textile processing and recycling have been raised .

Mechanism of Action

The mechanism by which Fluorescent brightener 24, (Z)- exerts its effects involves the absorption of ultraviolet light and subsequent emission of visible blue lightThe molecular targets include various chromophores within the material being treated, which interact with the emitted light to enhance brightness and color .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent Brightener 24 belongs to the stilbene-triazine class, which shares structural motifs with other brighteners but differs in substituents, isomerism, and functional groups. Below is a detailed comparison with related compounds:

Fluorescent Brightener 28

  • Structure : Contains a bis-benzoxazolyl-stilbene core with sulfonate groups .
  • Applications : Primarily used in biological staining (e.g., fungal hyphae, microsporidia spores) due to its high affinity for chitin and cellulose. Effective at 1 µg/mL for 1 minute, outperforming Hoechst 33258 and DAPI in staining efficiency .
  • Key Differences :
    • Specificity : Targets biological polymers (cellulose/chitin) rather than industrial substrates.
    • Concentration : Requires 100–1,000× lower concentrations than Brightener 24 for optimal results .

Fluorescent Brightener BA

  • Structure : Anionic stilbene derivative with triazine and sulfonate groups .
  • Applications : Used in pulp whitening and surface sizing. Exhibits superior acid resistance (pH 4.5–7) compared to Brightener 24 and VBL, reducing dosage requirements by 15–25% .
  • Key Differences :
    • pH Stability : Performs better in acidic conditions, making it suitable for paper manufacturing with acidic coatings.
    • Cost Efficiency : Lower dosage reduces production costs .

Fluorescent Brightener CF

  • Structure : Modified stilbene-triazine with chlorine resistance .
  • Applications : Ideal for peroxide-bleached textiles and chlorine-treated water systems. Stable up to pH 4.5, outperforming DNS and 4BK brighteners in fastness .
  • Key Differences :
    • Chemical Resistance : Uniquely stable to oxidative and chlorinated environments.
    • Brightness : Emits a "pure white" fluorescence, preferred for high-end textiles .

Polymeric Fluorescent Brightener (4,4'-Diamino-Stilbene-2,2'-Disulfonic Acid-Based)

  • Structure : Polymerized stilbene-triazine with enhanced photostability .
  • Applications: Used in paper coatings to inhibit UV-induced yellowing. Demonstrates 20–30% better light stability than monomeric analogs like Brightener 24 .
  • Key Differences :
    • Durability : Reduced photoisomerization and degradation under UV exposure.
    • Mechanical Properties : Improves paper surface strength by 15–20% .

Fluorescent Brightener 367

  • Structure : Structurally analogous to Brightener 184, with modified substituents for reduced bioaccumulation .
  • Applications: Used in plastics and detergents.
  • Regulatory Status: Complies with stricter ecological regulations in Canada and the EU .

Comparative Data Table

Property Brightener 24 Brightener 28 Brightener BA Polymeric Brightener Brightener 367
Primary Use Textiles, Paper Biological Staining Acidic Paper UV-Stable Paper Plastics, Detergents
Optimal pH Range 6–9 4–11 4.5–7 6–8 6–8
Concentration 0.1–1.0% 0.001–0.01% 0.05–0.2% 0.2–0.5% 0.01–0.1%
Light Stability Moderate Low Moderate High Moderate
Ecological Risk Moderate Low Low Low High
Key Advantage Broad applicability Cellulose specificity Acid resistance Durability Regulatory compliance

Research Findings and Trends

  • Brightener 24 remains dominant in textiles due to its cost-effectiveness, but its moderate light stability limits use in outdoor applications .
  • Polymeric brighteners are gaining traction in high-value paper products, driven by demand for UV-resistant materials .
  • Brightener 28's biological specificity has expanded its use in diagnostic tools for agriculture and microbiology .
  • Environmental regulations are pushing innovation toward low-bioaccumulation variants like Brightener 367, despite higher production costs .

Q & A

Q. What are the key synthetic pathways and raw materials for Fluorescent Brightener 24 (FB24), and how do they influence its structural and functional properties?

FB24 (CAS 12224-02-1) is synthesized from 4,4'-diaminostilbene-2,2'-disulfonate, cyanurate, diethanolamine, and methylamine (for amine formation) . The stoichiometry of these precursors determines the degree of sulfonation and amine substitution, which directly affects solubility, pH stability, and binding affinity to substrates like cellulose. Researchers should verify purity using HPLC coupled with UV-Vis spectroscopy and cross-reference with NMR for structural confirmation .

Q. How does FB24 interact with cellulose-based substrates in papermaking applications, and what factors optimize its whitening efficiency?

FB24 is a tetrasulfonic acid derivative, making it suitable for acidic papermaking systems (pH 6–11) where aluminum sulfate is used. Its affinity for cellulose relies on electrostatic interactions with sulfonic acid groups, which are pH-dependent. Researchers should test compatibility with fillers (e.g., talc, titanium dioxide) and adhesives by measuring fluorescence intensity (λexem ~ 350/430 nm) before and after mixing . Note that excess aluminum sulfate can quench fluorescence, requiring titration-based optimization .

Q. What standardized methods exist for quantifying FB24’s fluorescence efficiency, and how should instrumentation be calibrated?

Follow ASTM Standard Guide (e.g., ASTM E2719-09) for fluorescence instrument qualification. Use certified reference materials (CRMs) like quinine sulfate for quantum yield calibration. Spectral correction should account for instrument-specific factors (e.g., grating efficiency, detector response) using physical transfer standards . For reproducibility, report excitation/emission slit widths, integration time, and solvent polarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity data when FB24 is applied to heterogeneous substrates (e.g., recycled paper vs. virgin pulp)?

Heterogeneity in substrate composition (e.g., lignin residues, filler distribution) may cause localized fluorescence quenching. Use confocal microscopy to map FB24 distribution spatially. Normalize intensity data against substrate autofluorescence (e.g., lignin’s ~450 nm emission) and validate with XPS to quantify sulfonic acid binding efficiency .

Q. What strategies mitigate photobleaching of FB24 in long-term imaging studies, and how does environmental pH affect its photostability?

FB24’s benzoxazole backbone is susceptible to UV-induced degradation. To enhance photostability:

  • Use antioxidants like ascorbic acid (1–5 mM) in aqueous solutions.
  • Maintain pH > 7 to reduce protonation-induced electronic instability.
  • Employ time-gated fluorescence detection to distinguish FB24 emission from background noise .

Q. How does FB24’s performance compare to other sulfonated brighteners (e.g., FB28, FB220) under varying ionic strengths and temperatures?

Conduct comparative studies using a microplate reader with temperature control (20–50°C). FB24’s tetrasulfonic groups provide higher solubility in high-ionic-strength solutions (e.g., 0.1–1 M NaCl) compared to disulfonic analogs (e.g., FB28). However, FB220 (hexasulfonic) may outperform FB24 in alkaline conditions due to enhanced charge repulsion. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What advanced spectral techniques can differentiate FB24’s Z-isomer from its E-isomer, and how does isomerism affect substrate binding?

Employ circular dichroism (CD) spectroscopy or chiral HPLC to isolate Z/E isomers. The Z-isomer’s non-planar conformation reduces π-stacking interactions with cellulose, lowering binding affinity compared to the E-isomer. Validate using molecular dynamics simulations to model isomer-substrate interactions .

Methodological Considerations

  • Sample Preparation : Pre-treat substrates with EDTA to remove metal ions that interfere with fluorescence .
  • Data Validation : Cross-check fluorescence lifetime measurements (time-correlated single-photon counting) with steady-state data to detect aggregation-induced quenching .
  • Environmental Impact : Assess FB24’s biodegradability using OECD 301F (ready biodegradability test) due to its sulfonic acid groups’ persistence .

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